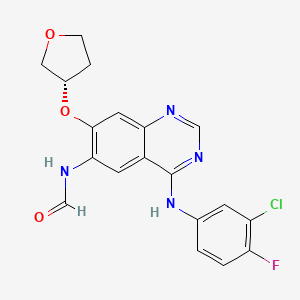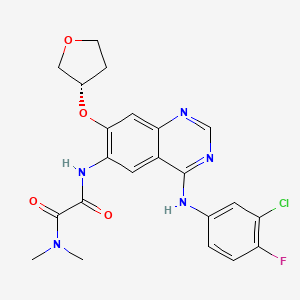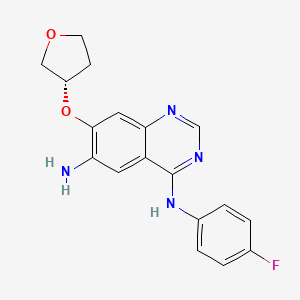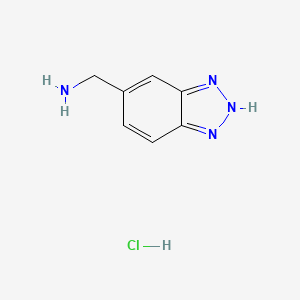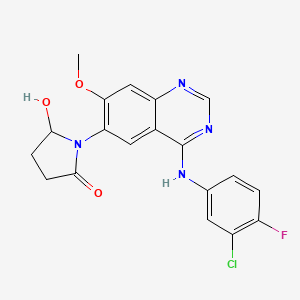
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, a pyrrolidinone ring, and a substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reactions:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the quinazoline core with the pyrrolidinone ring under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidinone ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects in cancer and inflammatory diseases
Comparison with Similar Compounds
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) can be compared with other similar compounds, such as:
Gefitinib: A tyrosine kinase inhibitor with a similar quinazoline core, used in the treatment of non-small cell lung cancer.
Erlotinib: Another tyrosine kinase inhibitor with a similar structure, used in the treatment of pancreatic and lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3/c1-28-16-8-14-11(7-15(16)25-17(26)4-5-18(25)27)19(23-9-22-14)24-10-2-3-13(21)12(20)6-10/h2-3,6-9,17,26H,4-5H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYROAISCXBYHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N4C(CCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
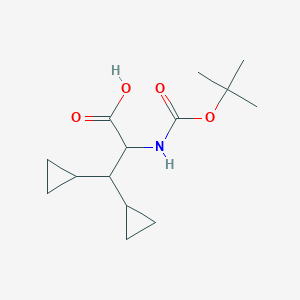
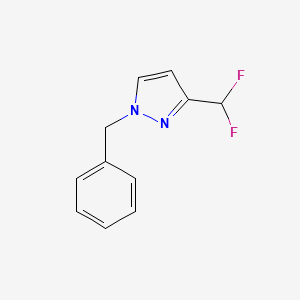
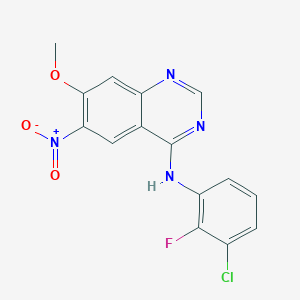
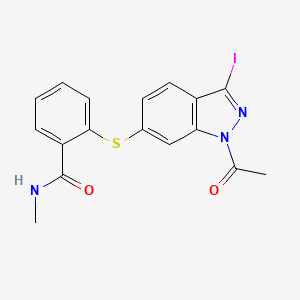
![(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B8236490.png)
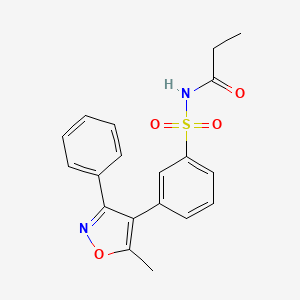
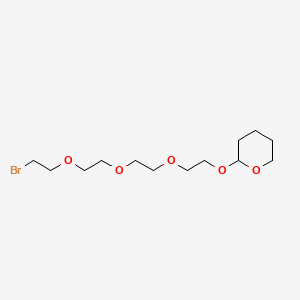
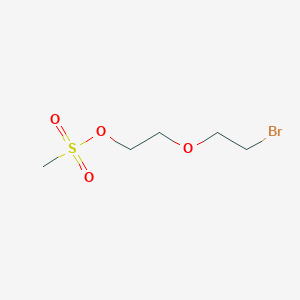
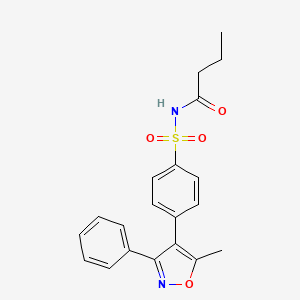
![1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)](/img/structure/B8236541.png)
